N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C14H12N6O |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c1-10-4-3-7-15-13(10)17-14(21)11-5-2-6-12(8-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
InChI Key |
KWPLEYYKTYCHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Pyridine Derivative: The tetrazole intermediate can then be coupled with a 3-methylpyridine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of Benzamide: The final step involves the formation of the benzamide group, which can be done by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the methyl group might yield a carboxylic acid derivative.
Scientific Research Applications
N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID
- N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)ANILINE
Uniqueness
The uniqueness of N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
